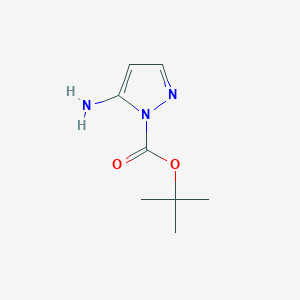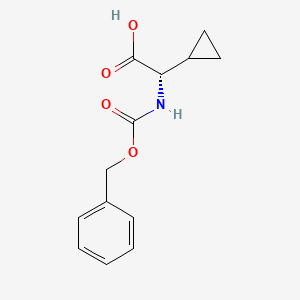
3-(1,3-Thiazol-5-yl)prop-2-enoic acid
Vue d'ensemble
Description
“3-(1,3-Thiazol-5-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1418007-47-2. It has a molecular weight of 155.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(1,3-Thiazol-5-yl)prop-2-enoic acid” is 1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9)/b2-1+ . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“3-(1,3-Thiazol-5-yl)prop-2-enoic acid” is a solid at room temperature . The predicted melting point is 101.47° C, and the predicted boiling point is 341.9° C at 760 mmHg .Applications De Recherche Scientifique
Medicine: Antimicrobial Agent Development
The thiazole ring present in 3-(1,3-Thiazol-5-yl)prop-2-enoic acid is a core structure in many antimicrobial agents. Research indicates that modifications to the thiazole moiety, such as introducing a hydrazone fragment, can enhance antimicrobial properties . This compound could be pivotal in developing new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance.
Agriculture: Plant Protection Chemicals
In agriculture, thiazole derivatives are explored for their potential use in plant protection. The structural similarity of 3-(1,3-Thiazol-5-yl)prop-2-enoic acid to natural plant compounds suggests it could serve as a starting point for synthesizing new agrochemicals, possibly acting as growth regulators or pesticides .
Environmental Science: Pollution Remediation
Compounds like 3-(1,3-Thiazol-5-yl)prop-2-enoic acid may play a role in environmental remediation efforts. Their ability to interact with various biological molecules could be harnessed to develop agents that mitigate pollution, such as heavy metals or organic contaminants in water and soil .
Material Science: Polymer Synthesis
The reactive enoic acid group in 3-(1,3-Thiazol-5-yl)prop-2-enoic acid makes it a candidate for polymer synthesis. It could be used to create novel polymers with specific properties, such as increased thermal stability or unique electrical conductance, which are valuable in material science applications .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 3-(1,3-Thiazol-5-yl)prop-2-enoic acid could be used to study enzyme inhibition. Its structure allows it to bind to active sites or allosteric sites on enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .
Pharmacology: Drug Discovery
Finally, in pharmacology, the compound’s unique structure can be utilized in drug discovery. It could serve as a scaffold for developing new drugs with potential therapeutic effects against various diseases, given its modifiable structure that allows for the attachment of different pharmacophores .
Safety and Hazards
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 3-(1,3-thiazol-5-yl)prop-2-enoic acid is currently lacking .
Propriétés
IUPAC Name |
3-(1,3-thiazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHGASQJGKDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-5-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)










